Defined R-Stereochemistry vs. Racemic Mixture for Chiral Synthesis
The (3R)-enantiomer is commercially available with a defined R-configuration and high chemical purity, whereas the racemic mixture (CAS 682804-05-3) lacks stereochemical definition . This distinction is critical for downstream chiral synthesis, as racemic mixtures introduce 50% of the undesired enantiomer, which may compromise biological activity or require costly separation steps [1].
Comparator: Racemic mixture (CAS 682804-05-3); undefined stereochemistry
| Evidence Dimension | Stereochemical Purity and Definition |
|---|---|
| Target Compound Data | Defined R-configuration; Chemical purity ≥98% |
| Comparator Or Baseline | Racemic 3-amino-3-(3,4-difluorophenyl)propanoic acid (CAS 682804-05-3): undefined stereochemistry; typically lower purity [2] |
| Quantified Difference | 100% stereochemical definition vs. undefined racemic mixture |
| Conditions | Vendor specification (Bidepharm) and class-level inference from β-amino acid SAR [1] |
Why This Matters
Procurement of the defined (3R)-enantiomer ensures stereochemical integrity for reproducible synthesis of chiral drug candidates, eliminating the need for post-synthesis resolution.
- [1] Molecules. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. 25(24), 5990. View Source
- [2] Chembase. (n.d.). 3-amino-3-(3,4-difluorophenyl)propanoic acid (CAS 682804-05-3). Retrieved April 22, 2026. View Source
